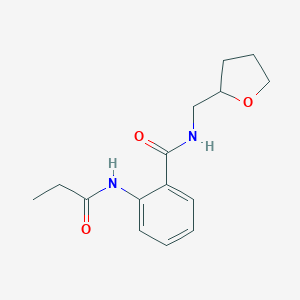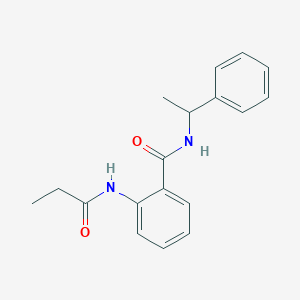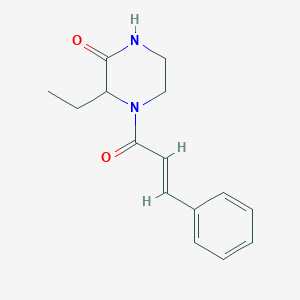![molecular formula C18H21NO3 B318530 2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide](/img/structure/B318530.png)
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide is an organic compound that features a biphenyl group linked to a propanamide moiety through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide typically involves the following steps:
Formation of the biphenyl ether: This step involves the reaction of 4-bromobiphenyl with a suitable nucleophile, such as sodium methoxide, to form 4-methoxybiphenyl.
Amidation: The 4-methoxybiphenyl is then reacted with 2-bromo-N-(2-methoxyethyl)propanamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The biphenyl ether moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated biphenyl derivatives.
Applications De Recherche Scientifique
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl ether moiety can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxybiphenyl: A simpler analog with similar structural features but lacking the amide group.
2-biphenylcarboxylic acid: Contains a carboxylic acid group instead of the amide.
N-(2-methoxyethyl)propanamide: Lacks the biphenyl ether moiety.
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)-N-(2-methoxyethyl)propanamide is unique due to the combination of the biphenyl ether and amide functionalities, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
Propriétés
Formule moléculaire |
C18H21NO3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C18H21NO3/c1-14(18(20)19-12-13-21-2)22-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Clé InChI |
GLKVAFRQHLORHX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCOC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NCCOC)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B318447.png)

![2-[(phenoxyacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B318452.png)
![4-Oxo-4-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}anilino)-2-butenoic acid](/img/structure/B318453.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B318456.png)
![2-[({[3-(2-furyl)acryloyl]amino}carbothioyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B318457.png)


![2-({4-[(2,6-Dimethylanilino)sulfonyl]anilino}carbonyl)benzoic acid](/img/structure/B318465.png)
![4-([1,1'-biphenyl]-4-ylcarbonyl)-3-ethyl-2-piperazinone](/img/structure/B318468.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B318470.png)
![2-(2-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B318471.png)
![2-{[2-(4-Morpholinylcarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B318472.png)
![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B318473.png)
